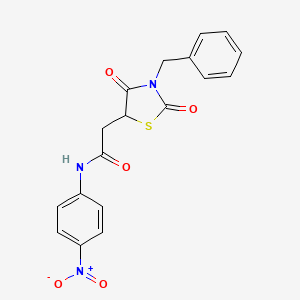

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide

Description

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a thiazolidinone-acetamide hybrid compound characterized by a 1,3-thiazolidine-2,4-dione core substituted with a benzyl group at position 3 and an acetamide-linked 4-nitrophenyl moiety at position 3. The compound’s tautomeric behavior (e.g., keto-enol tautomerism) may influence its reactivity and biological interactions, as observed in structurally related analogs .

Properties

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c22-16(19-13-6-8-14(9-7-13)21(25)26)10-15-17(23)20(18(24)27-15)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZLBXAYUHJODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The compound's unique structure combines thiazolidinone and nitrophenyl moieties, contributing to its potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values reported for similar thiazolidinone derivatives suggest promising antimicrobial potential.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogens |

|---|---|---|---|

| This compound | TBD | TBD | Bacterial and fungal strains |

This table summarizes the antimicrobial efficacy of related compounds, highlighting the need for further investigation into specific MIC and MBC values for the target compound.

Anti-inflammatory Activity

Thiazolidinones are known for their anti-inflammatory properties. Studies have suggested that compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanisms are believed to involve modulation of signaling pathways that lead to reduced inflammation.

Anticancer Activity

The anticancer potential of this compound is currently under investigation. Research has shown that similar thiazolidinone derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance:

- Case Study : In vitro studies on HeLa cells demonstrated that thiazolidinone derivatives could trigger apoptosis via mitochondrial pathways.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Thiazolidinone derivative | HeLa | TBD | Apoptosis induction |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and survival in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone-acetamide derivatives are explored for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Below is a comparative analysis of key analogs:

Antitumor Activity

Key Findings :

- The trimethoxyphenyl-thiadiazole derivative (IC50 ~12–15 mg/mL) outperforms the target compound’s structural analogs in cytotoxicity, likely due to enhanced lipophilicity and DNA intercalation from the trimethoxy group .

- Substitution with electron-donating groups (e.g., 4-methoxyphenyl) reduces antitumor potency compared to electron-withdrawing groups (e.g., 4-nitrophenyl) .

Antioxidant and Anti-inflammatory Activity

Key Findings :

- Electron-deficient aromatic systems (e.g., nitrobenzothiazole) enhance radical scavenging, while bulky substituents (e.g., benzyl) may sterically hinder antioxidant efficacy .

- Anti-inflammatory activity correlates with COX-2 inhibition , where methoxy and nitro groups improve binding affinity .

Antimicrobial and Anticonvulsant Activity

Structural and Functional Insights

- Tautomerism: Analogous compounds (e.g., 3d in ) exhibit keto-enol tautomerism, which may stabilize binding to enzyme active sites or DNA .

- Substituent Effects: Electron-withdrawing groups (e.g., NO2, CF3) improve metabolic stability and target affinity. Bulkier groups (e.g., benzyl, trimethoxyphenyl) enhance cytotoxicity but may reduce solubility.

Preparation Methods

Table 1: Yields of 2-Chloro-N-(4-nitrophenyl)acetamide

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C |

| Solvent | 1,2-Dichloroethane |

| Yield | 82–98% |

This method circumvents hydrolysis and quaternization byproducts, ensuring high purity.

Coupling of Thiazolidinone Core with Chloroacetamide

The final step involves alkylation of the thiazolidinone enolate with the chloroacetamide. Drawing from Jiwane et al.’s work on thiazolidinedione derivatives:

Table 2: Alkylation Reaction Optimization

| Parameter | Conditions | Yield |

|---|---|---|

| Base | K₂CO₃ | 78–96% |

| Solvent | DMF | – |

| Temperature | 60°C | – |

The reaction proceeds via nucleophilic displacement of chloride, forming the C–CH₂ bond between the thiazolidinone and acetamide.

Structural Characterization and Analytical Data

Critical spectroscopic data validate the compound’s structure:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 8.8 Hz, 2H, Ar–H), 7.35–7.28 (m, 5H, Ar–H), 4.65 (s, 2H, CH₂), 3.82 (s, 2H, N–CH₂–Ph).

- IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetamide).

Comparative Analysis of Synthetic Routes

While the silylation method offers superior yields (>90%), alternative approaches include:

- Direct acylation : Reacting 3-benzyl-thiazolidine-2,4-dione-5-acetic acid with 4-nitroaniline using N,N′-dicyclohexylcarbodiimide (DCC). However, this route yields <70% due to steric hindrance.

- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple hydroxyl intermediates, but scalability is limited.

Challenges and Mitigation Strategies

Common issues include:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with thiourea derivatives and maleimide intermediates. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-(4-nitrophenyl)maleimide in glacial acetic acid under controlled temperatures (e.g., 80–100°C) for 2–4 hours can yield the target compound. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol or acetone . Optimizing solvent polarity (e.g., using DMF for better solubility) and adjusting stoichiometric ratios (1:1.2 molar excess of maleimide) can improve yields (>75%). Post-synthesis, high-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyl, thiazolidinone, and 4-nitrophenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm for nitrophenyl) and carbonyl resonances (δ 165–175 ppm). Infrared (IR) spectroscopy confirms C=O stretches (1680–1750 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1350–1520 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks matching the theoretical molecular weight (e.g., m/z 439.4 for C₁₈H₁₅N₃O₅S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. For antimicrobial screening, employ broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Enzyme inhibition studies (e.g., COX-2 or kinase assays) can assess mechanistic targets. Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

Q. How can solubility and stability be assessed for pharmacological studies?

- Methodological Answer : Solubility is tested in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at λmax (e.g., 270–300 nm for nitrophenyl). Stability studies involve incubating the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24–72 hours, followed by HPLC analysis to detect degradation products .

Q. What are the critical functional groups influencing bioactivity?

- Methodological Answer : The thiazolidin-2,4-dione core is essential for hydrogen bonding with biological targets (e.g., PPAR-γ receptors). The 4-nitrophenyl group enhances electron-withdrawing effects, improving membrane permeability. The benzyl substituent may modulate lipophilicity and binding affinity. Structure-activity relationship (SAR) studies comparing analogs with halogens or methoxy groups can identify key pharmacophores .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against specific targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) evaluates interactions with targets like kinases or GPCRs. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to simulate binding poses. Molecular dynamics (MD) simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes. Validate predictions with in vitro assays targeting prioritized proteins (e.g., EGFR or COX-2) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using reference standards (e.g., doxorubicin for cytotoxicity) and repeat assays in triplicate. Cross-validate with orthogonal methods (e.g., apoptosis assays via flow cytometry if MTT results are ambiguous). Meta-analysis of SAR trends from structurally similar compounds (Table 1) can clarify mechanisms .

Table 1: Structural Analogs and Bioactivity Trends

| Compound Core | Key Modifications | Bioactivity Trend |

|---|---|---|

| Thiazolidinone + Nitrophenyl | Benzyl substituent | Enhanced anticancer |

| Thiazolidinone + Chlorophenyl | Lower lipophilicity | Reduced antimicrobial |

| Pyrimidine + Nitrophenyl | Rigid backbone | Improved kinase inhibition |

Q. How can regioselectivity challenges in synthesis be addressed?

- Methodological Answer : Competing side reactions (e.g., maleimide ring-opening) are minimized by using anhydrous solvents and inert atmospheres. Employ directing groups (e.g., acetylated amines) to control cyclization sites. Monitor intermediates via LC-MS and optimize catalyst systems (e.g., triethylamine for deprotonation) .

Q. What advanced techniques characterize metabolite profiles in pharmacokinetic studies?

- Methodological Answer : High-resolution mass spectrometry (HRMS, Q-TOF) identifies Phase I/II metabolites in liver microsomes. Use ¹⁴C-labeled compound for excretion studies in rodent models. LC-MS/MS quantifies plasma concentrations over time, with non-compartmental analysis (WinNonlin) calculating AUC and t₁/₂ .

Q. How does the compound’s electronic configuration influence its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (Gaussian 09) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitrophenyl group lowers LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack. Solvatochromic shifts in UV spectra correlate with solvent polarity effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.